Bismuth subgallate hydrate
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Overview
Description
Bismuth subgallate hydrate is a coordination polymer with the chemical formula [Bi(C₆H₂(O)₃COOH)(H₂O)]ₙ·2nH₂O . It has been used for over a century in medicine, particularly for wound and gastrointestinal therapy . This compound is known for its poor solubility, acid resistance, and antimicrobial properties . It is commonly used as an active ingredient in over-the-counter medications for deodorizing flatulence and stools .
Mechanism of Action
Target of Action
Bismuth subgallate hydrate primarily targets the gastrointestinal tract , where it is used to deodorize flatulence and stools . It is also used in wound therapy and has been studied for its hemostatic effects in soft tissue surgery .
Mode of Action
It is thought to work by acting on odor-producing bacteria in the intestine, reducing the smell of expelled gas and stool . It also adsorbs extra water in the large intestine and forms a protective coat on the intestinal mucosa .
Biochemical Pathways
Experimental observations suggest that bismuth can complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes like urease, catalase, and lipase .
Pharmacokinetics
This compound is a heavy metal salt of gallic acid that is highly insoluble and poorly absorbed . Any absorbed bismuth is rapidly excreted in the urine, with most of the metal excreted within 24 hours . These properties impact the bioavailability of the compound.
Result of Action
The primary result of this compound’s action is the deodorization of flatulence and stools . It also has protective effects on the gastric mucosa and strong astringent effects .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the synthesis of bismuth gallate compounds, including bismuth subgallate, can be affected by the choice of solvent .
Biochemical Analysis
Biochemical Properties
Bismuth subgallate hydrate is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inactivate enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease . Furthermore, studies have shown that bismuth compounds like this compound are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens .
Cellular Effects
This compound has been reported to have protective effects on the gastric mucosa . It has also been shown to be highly cytotoxic to hepatocellular carcinoma (HepG2), promoting apoptosis, blocking the cell cycle, and inhibiting cell invasion .
Molecular Mechanism
The exact mechanism(s) of action by which bismuth compounds like this compound exert their effects remains unclear . Experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes, and interfere with a range of Zn 2+ - and Fe 3+ -regulating proteins .
Temporal Effects in Laboratory Settings
The crystal structure of this compound was found to remain intact after stirring samples in aqueous HCl solutions at 37 °C, indicating stability under acidic conditions similar to that of gastric acid . This suggests that the compound has good stability over time in laboratory settings.
Metabolic Pathways
Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes .
Transport and Distribution
Due to its poor solubility and absorption, it is likely that the compound remains largely localized to the gastrointestinal tract following oral administration .
Subcellular Localization
Given its poor solubility and absorption, it is likely that the compound does not readily penetrate cells to reach subcellular compartments .
Preparation Methods
Bismuth subgallate hydrate can be synthesized through various methods:
Precipitation Method: This involves the precipitation of bismuth subgallate trihydrate from bismuth nitrate solutions using aqueous gallic acid.
Solid-State Reaction: Another method involves the reaction between solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride with a gallic acid solution.
Industrial Production: Industrially, bismuth subgallate is produced by mixing organic acid salts with bismuth nitrate pentahydrate and a cosolvent, followed by heating and extraction processes.
Chemical Reactions Analysis
Bismuth subgallate hydrate undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: The phenolate groups in bismuth subgallate can undergo substitution reactions with other ligands.
Common Reagents and Conditions: Reagents such as gallic acid and bismuth nitrate are commonly used in its synthesis.
Major Products: The primary product of these reactions is this compound itself, with variations in its hydration state depending on the specific reaction conditions.
Scientific Research Applications
Bismuth subgallate hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bismuth subgallate hydrate can be compared with other bismuth compounds such as:
Bismuth Subsalicylate: Used for gastrointestinal complaints and peptic ulcer disease. It also has antimicrobial properties but differs in its chemical structure and specific applications.
Bismuth Subnitrate: Used in various medicinal applications, including as an astringent and antiseptic.
Bismuth Oxide: Primarily used in industrial applications, such as in the production of ceramics and glass.
This compound is unique due to its specific coordination polymer structure and its wide range of applications in medicine and industry .
Properties
InChI |
InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZNUWUKYCZNU-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BiO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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